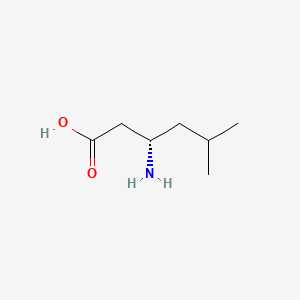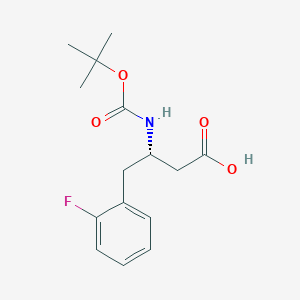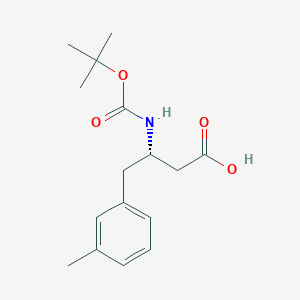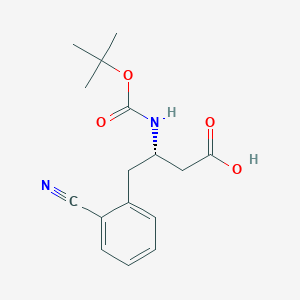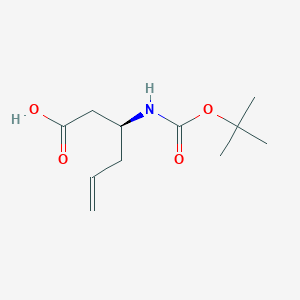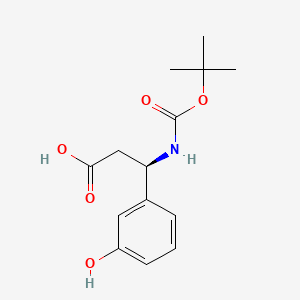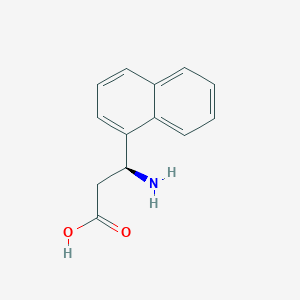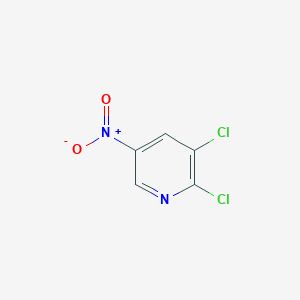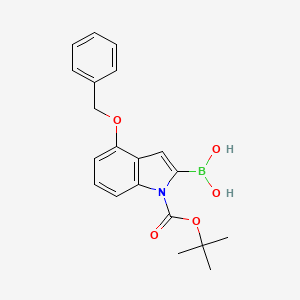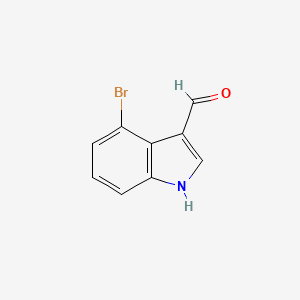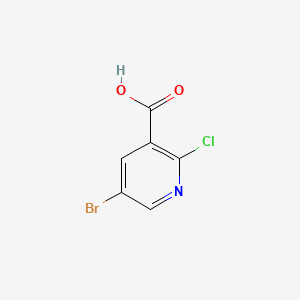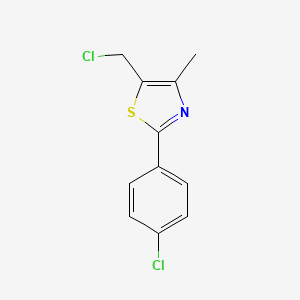
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole" is a derivative of the 1,3-thiazole class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of chloromethyl and chlorophenyl groups suggests potential reactivity and applications in various chemical contexts.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives often involves multi-step processes starting from simple precursors such as chlorobenzoic acid. For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides was achieved through esterification, hydrazination, salt formation, cyclization, and subsequent reactions to introduce sulfonamide groups . Similarly, the synthesis of other chlorophenyl-containing thiadiazoles and imidazoles typically involves cyclization and condensation reactions, as seen in the synthesis of 2-(5-(2-chlorophenyl)-2-furoylamido)-5-aryloxymethyl-1,3,4-thiadiazoles under microwave irradiation and the formation of a Mannich base from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole .
Molecular Structure Analysis
The molecular structure of chlorophenyl-thiazole derivatives is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined to crystallize in the orthorhombic space group with specific unit cell parameters . The molecular geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) and compared with experimental data to ensure accuracy . The molecular structure influences the physical properties and potential interactions of the compound.
Chemical Reactions Analysis
Chlorophenyl-thiazole derivatives can participate in various chemical reactions. For instance, the reactivity of a nitrosoimidazo-thiazole derivative with hydrochloric acid in ethanol was investigated, leading to a rearrangement and the formation of a new compound . The presence of chloro and methyl groups in the structure of the compound of interest suggests potential for nucleophilic substitution reactions and further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl-thiazole derivatives are influenced by their molecular structure. The presence of halogen atoms can increase the compound's polarity and potential for intermolecular interactions. For example, the crystal structure analysis of a related compound revealed intermolecular hydrogen bonding and π-π interactions, which can affect the compound's solubility and melting point . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, can be studied using computational methods to predict reactivity and stability .
科学的研究の応用
Anti-Inflammatory Activity
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole derivatives have been explored for their potential anti-inflammatory effects. For instance, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were found to directly inhibit 5-lipoxygenase, an enzyme involved in inflammation-related diseases like asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).
Molecular Structure and Docking Studies
The molecular structure, electronic properties, and vibrational spectra of related thiazole compounds have been investigated. These studies include density functional theory calculations, molecular docking, and spectroscopic identification, which are crucial for understanding molecular interactions and designing new pharmaceutical agents (Shanmugapriya et al., 2022).
Structural Characterization
Studies on the synthesis and structural characterization of isosteric thiazoles, like the 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, contribute to the understanding of the compound's molecular geometry and potential applications in drug design and development (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activity
The thiazole derivatives have been evaluated for their antimicrobial activities. For example, the synthesis and characterization of metal chelates of 5-[4-chlorophenyl-(1,3,4)thiadiazol-2-ylamino methylene]-8-quinolinol demonstrated significant antimicrobial properties (Patel & Singh, 2009).
Synthesis of Novel Compounds
There is ongoing research into the synthesis of new derivatives involving 1,3-thiazole. These studies aim to create novel compounds with potential pharmaceutical applications, as seen in the synthesis of various thiazole derivatives (Szczepański, Tuszewska, & Trotsko, 2020).
Corrosion Inhibition
Thiazole-4-carboxylates, including derivatives of 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole, have been investigated for their corrosion inhibiting properties on mild steel in acidic environments. This highlights the compound's potential application in industrial settings (El aoufir et al., 2020).
Anticancer Research
Studies also focus on the synthesis of thiazole derivatives for potential anticancer applications. The exploration of these compounds' effects on cancer cell lines provides insights into their therapeutic potential (Gomha, Salah, & Abdelhamid, 2014).
特性
IUPAC Name |
5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NS/c1-7-10(6-12)15-11(14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXHFIJLAGIXIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377102 |
Source


|
| Record name | 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole | |
CAS RN |
317319-28-1 |
Source


|
| Record name | 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317319-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

